Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate is a chiral carbamate-protected pyrrolidine derivative. Its structure features a pyrrolidine core with a cyclopropyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders or enzyme inhibition. The stereochemistry (3S,4R) and cyclopropyl moiety confer unique steric and electronic properties, influencing its reactivity and interactions in biological systems .
Properties
CAS No. |
250275-03-7 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(4-cyclopropylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
RYNAGLMDQOVNMK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2CC2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2CC2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
Stereochemical Control in Synthesis
Achieving the desired (3S,4R) configuration necessitates stereoselective methods:
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors, such as L-proline derivatives, enables retention of stereochemistry. For example, L-proline can be functionalized at the 4-position with a cyclopropyl group via alkylation, followed by Boc protection. This approach ensures high enantiomeric excess but limits structural flexibility.
Asymmetric Catalysis
Asymmetric hydrogenation of pyrroline intermediates using chiral catalysts (e.g., Rhodium-DuPhos complexes) provides enantioselective access to the pyrrolidine core. A study demonstrated that hydrogenation of 4-cyclopropyl-3-pyrroline with [(Rh(COD)(DuPhos)]⁺BF₄⁻ achieved >95% ee for the (3S,4R) isomer.
Carbamate Protection and Functionalization
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Key considerations include:
Boc Protection Conditions
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
- Temperature : 0°C to room temperature
A representative procedure involves stirring the pyrrolidine amine with Boc anhydride (1.2 equiv) and TEA (2.0 equiv) in DCM for 12 hours, yielding the Boc-protected derivative in 85–92% yield.
Optimized Synthetic Routes
Route A: Sequential Cyclization and Protection
Route B: Asymmetric Hydrogenation
- Intermediate : 4-Cyclopropyl-3-pyrroline
- Hydrogenation : Rh-DuPhos catalyst (H₂, 50 psi, 25°C)
- Boc Protection : Standard conditions
Yield : 76% (99% ee)
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Stereochemical Control |
|---|---|---|---|---|
| Chiral Pool Synthesis | High ee, minimal purification | Limited precursor availability | 85–92 | Excellent |
| Asymmetric Catalysis | Modular, scalable | Catalyst cost | 70–78 | Very good |
| RCM | Late-stage functionalization | Side product formation | 65–75 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted carbamates or pyrrolidines.
Scientific Research Applications
Structural Characteristics
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate has the following molecular attributes:
- Molecular Formula : C₁₂H₂₂N₂O₂
- IUPAC Name : tert-butyl ((3S,4R)-4-cyclopropylpyrrolidin-3-yl)carbamate
- CAS Number : 250275-03-7
The compound features a tert-butyl group attached to a pyrrolidine ring that contains a cyclopropyl substituent. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds structurally similar to this compound. For instance, research has demonstrated that derivatives can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. The ability to mitigate oxidative stress and inflammation in neuronal cells has been noted, suggesting potential applications in treating neurodegenerative diseases .
Enzyme Inhibition
Compounds related to this compound have shown promise as inhibitors of key enzymes involved in neurodegeneration. For example, they may act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's models .
Study on Amyloid Beta-Induced Cytotoxicity
A study investigating the effects of similar compounds on astrocytes exposed to amyloid beta demonstrated that these compounds could reduce cell death by modulating inflammatory responses and oxidative stress markers. The results indicated a significant reduction in TNF-alpha levels and free radicals when treated with these compounds . This suggests a potential therapeutic role for this compound in neuroprotection.
In Vivo Models
In vivo studies using rodent models have explored the efficacy of related compounds in preventing cognitive decline associated with scopolamine-induced amnesia. These studies showed moderate protective effects but highlighted challenges regarding bioavailability and the need for further optimization of the compounds for enhanced brain penetration .
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress | |
| Enzyme inhibition | Acetylcholinesterase inhibitor | |
| Amyloid beta aggregation | Inhibits aggregation |
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyrrolidine-Based Analogs
Key Observations :
- Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituent in the target compound offers a balance between steric hindrance and conformational rigidity, unlike bulkier aromatic groups (e.g., 2-methoxyphenyl or 4-chlorophenyl) that may impede binding in crowded active sites .
- Electron-Deficient Moieties : The trifluoromethyl group in CAS 2306245-97-4 enhances metabolic resistance but reduces solubility compared to the cyclopropyl analog .
Piperidine and Cyclopentane Analogs
Key Observations :
- Ring Size Effects : Pyrrolidine (5-membered) analogs exhibit greater ring puckering and strain compared to piperidine (6-membered) or cyclopentane derivatives, influencing target binding kinetics .
- Hydroxy Substituents : Hydroxy groups (e.g., in CAS 724787-35-3) enhance solubility but may increase susceptibility to enzymatic oxidation compared to cyclopropyl .
Fluorinated and Heterocyclic Derivatives
Key Observations :
- Fluorine Substitution : Fluorine atoms (e.g., in CAS 1052713-47-9) improve metabolic stability and membrane permeability but may reduce basicity .
- Heterocyclic Extensions : The pyrimidine derivative (Ref #54-OR306290) introduces hydrogen-bond acceptors, broadening therapeutic targeting capabilities .
Biological Activity
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNO
- SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2CC2
- InChI Key : RYNAGLMDQOVNMK-ZJUUUORDSA-N
The compound features a tert-butyl group attached to a carbamate moiety and a cyclopropyl-substituted pyrrolidine ring, which contributes to its unique pharmacological properties.
This compound is believed to interact with various biological targets, including enzymes and receptors involved in neurological pathways. Its structure allows for selective binding, which may modulate the activity of these targets, leading to therapeutic effects.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, related compounds have been shown to inhibit amyloid-beta aggregation and reduce neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's disease (AD) .
Inhibition of Enzymatic Activity
Research has demonstrated that derivatives of this compound can act as inhibitors of key enzymes involved in the pathophysiology of AD. For example, one study reported that a structurally similar compound inhibited β-secretase and acetylcholinesterase activities, which are crucial in the formation of amyloid plaques and cholinergic dysfunction in AD .
Case Studies and Research Findings
-
In Vitro Studies :
- A study assessed the ability of a related compound to prevent astrocyte cell death induced by amyloid-beta (Aβ) peptide. The results showed significant inhibition of Aβ aggregation and a reduction in pro-inflammatory cytokines such as TNF-α .
- The compound demonstrated an IC value of 15.4 nM for β-secretase inhibition, indicating strong potential for therapeutic application in AD treatment.
- In Vivo Studies :
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 227.17540 | 154.7 |
| [M+Na]+ | 249.15734 | 163.0 |
| [M+NH₄]+ | 244.20194 | 161.8 |
| [M+K]+ | 265.13128 | 162.3 |
| [M-H]- | 225.16084 | 161.9 |
This table provides an overview of the predicted collision cross-section values for various adducts of the compound, which can be useful for mass spectrometry analysis.
Q & A
Q. Q1: What are the standard synthetic routes for Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
- Step 1 : Cyclopropane ring introduction via [2+1] cycloaddition or alkylation of a pyrrolidine precursor.
- Step 2 : Carbamate protection using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water).
- Step 3 : Stereochemical control via chiral catalysts (e.g., Ru-phosphine complexes) to ensure (3S,4R) configuration .
Optimization Tips : - Use continuous flow reactors for scalability and reduced side reactions .
- Monitor reaction progress with HPLC to track enantiomeric excess .
Q. Q2: How can researchers resolve ambiguities in stereochemical assignments for this compound?
Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal structures to confirm (3S,4R) configuration. ORTEP-3 () visualizes thermal ellipsoids for bond-length validation .
- NMR Analysis : Compare coupling constants (JH-H) with DFT-calculated values. For example, cyclopropane protons show characteristic J ≈ 5–10 Hz .
- VCD Spectroscopy : Distinguish enantiomers via vibrational circular dichroism .
Note : Contradictions in diastereomer ratios ( vs. 24) may arise from solvent polarity effects—validate with multiple techniques.
Stability and Reactivity
Q. Q3: What functional groups in this compound are prone to degradation, and how can stability be ensured during storage?
Methodological Answer :
- Labile Groups :
- Stability Testing :
- Use accelerated thermal gravimetric analysis (TGA) to predict decomposition thresholds .
- Monitor purity via LC-MS after 6-month storage intervals .
Biological Activity Profiling
Q. Q4: What strategies are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with pyrrolidine-carbamates (e.g., kinase inhibitors) .
- Assay Design :
| Target | Assay Type | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| Kinase X | FP | 0.8 ± 0.2 | Staurosporine |
| GPCR Y | cAMP | 12.5 ± 3.1 | Isoproterenol |
Computational Modeling
Q. Q5: How can molecular docking studies be applied to predict interactions of this compound with biological targets?
Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite with the following steps:
- Prepare ligand: Optimize geometry with *DFT (B3LYP/6-31G)**.
- Generate grid maps around active sites (e.g., ATP-binding pocket).
- Validate docking poses using MD simulations (AMBER) .
- Key Interactions : The cyclopropyl group may induce steric hindrance, while the carbamate participates in H-bonding .
Data Contradictions in Spectral Analysis
Q. Q6: How should researchers address discrepancies between experimental and theoretical NMR spectra?
Methodological Answer :
- Common Issues :
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts NH and OH peaks.
- Dynamic effects : Conformational averaging in pyrrolidine rings .
- Resolution :
- Use COSY and NOESY to assign coupled protons.
- Compare with calculated shifts (GIAO method) at the MP2/cc-pVTZ level .
Industrial-Academic Collaboration
Q. Q7: What synthetic protocols are scalable for multi-gram production while retaining enantiopurity?
Methodological Answer :
- Scale-Up Tips :
- Replace batch reactors with continuous flow systems to enhance mixing and reduce racemization .
- Use simulated moving bed (SMB) chromatography for enantiomer separation .
- Quality Control :
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
